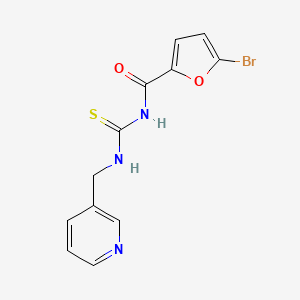

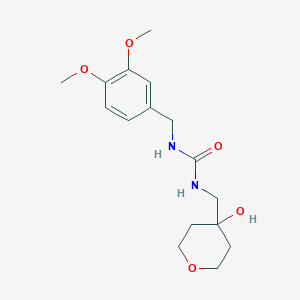

![molecular formula C26H20FNO5 B2486946 3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902623-99-8](/img/structure/B2486946.png)

3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of organic molecules with potential applications in various fields, including materials science and pharmacology. Its synthesis and analysis are pivotal for understanding its chemical behavior and potential uses.

Synthesis Analysis

The synthesis of related quinolinone derivatives involves strategic bond formation, utilizing eco-friendly protocols and conditions. For instance, a novel synthesis method developed by Yadav et al. (2020) describes an efficient and environmentally friendly protocol for synthesizing quinolinone derivatives using one-pot C–C and C–N bond-forming strategies in water, highlighting the compound's synthesis versatility and the push towards greener methods in organic chemistry (Yadav, S. S. Vagh, & Jeong, 2020).

Molecular Structure Analysis

Investigations into the molecular structure of quinolinone derivatives reveal their complex and varied configurations. For example, the analysis of 2-(2-Fluoro-4-nitroanilinoethyl)benz-aldehyde by Clegg et al. (1999) showcases the intricate molecular arrangements and the influence of substituents on the compound's overall structure (Clegg, Elsegood, Stanforth, Hedley, Stanley, Raper, & Creighton, 1999).

Chemical Reactions and Properties

The compound's chemical reactivity is illustrated through various reactions, including Heck-mediated synthesis and photochemically induced cyclization, as detailed by Pampín et al. (2003). These reactions underline the versatility and reactivity of quinolinone derivatives, providing pathways to a range of complex molecules (Pampín, Estévez, Estévez, Maestro, & Castedo, 2003).

Physical Properties Analysis

Quinolinone derivatives exhibit unique physical properties, such as fluorescence and stability in a wide pH range, making them suitable for various applications, including fluorescent labeling. Hirano et al. (2004) highlight the strong fluorescence and high stability of 6-Methoxy-4-quinolone, a related compound, across different pH levels (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Chemical Properties Analysis

The chemical properties of quinolinone derivatives, such as their interactions and binding affinities, are crucial for their potential applications. Xu et al. (2005) discuss the binding of a quinolinone derivative to sigma-2 receptors, demonstrating its utility in pharmacological studies and the potential for therapeutic applications (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).

科学的研究の応用

Antimicrobial and Anticonvulsant Activities

Research demonstrates the synthesis of novel derivatives that exhibit broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some compounds have shown potent anticonvulsant activity, suggesting their potential use in treating convulsions (Rajasekaran et al., 2013).

Anticancer Activities

Several studies have focused on the development of derivatives as potent antitumor agents. For instance, compounds exhibiting significant inhibitory activity against various cancer cell lines have been identified, with some showing selective inhibition indicative of their potential as targeted anticancer therapies (Li-Chen Chou et al., 2010). Another study highlighted the synthesis and pharmacological evaluation of melanin-concentrating hormone receptor 1 antagonists, aiming to reduce liabilities associated with the human ether-a-go-go-related gene (hERG) (S. Kasai et al., 2012).

Tubulin Polymerization Inhibition

Compounds have been identified that inhibit tubulin polymerization, a key mechanism in the anticancer activity of cytostatics. This inhibition disrupts microtubule assembly, leading to potential applications in cancer therapy (R. Gastpar et al., 1998).

Photophysical Properties and Optical Limiting

The synthesis and characterization of compounds with promising nonlinear optical properties have been conducted, identifying potential candidates for optical limiting applications. This research opens avenues for the development of new materials for photonic technologies (P. Ruanwas et al., 2010).

作用機序

Target of Action

Compounds containing the1,3-benzodioxole moiety have been found to exhibit bioactivity, suggesting they interact with biological targets .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that many compounds containing the1,3-benzodioxole moiety are known to be bioactive and can interact with various biological targets .

Biochemical Pathways

Compounds containing the1,3-benzodioxole moiety have been associated with various biological activities .

Pharmacokinetics

The presence of the1,3-benzodioxole moiety may influence these properties .

Action Environment

Such factors can generally impact the effectiveness of compounds containing the1,3-benzodioxole moiety .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FNO5/c1-2-31-19-7-8-22-20(12-19)26(30)21(14-28(22)13-16-4-3-5-18(27)10-16)25(29)17-6-9-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNQZBDAKYEREW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2486863.png)

![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)

![(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid](/img/structure/B2486868.png)

![1-(Chloromethyl)-3-(3-fluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2486870.png)

![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)

![2,4,7,8-Tetramethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2486878.png)

![N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2486880.png)

![1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2486882.png)

![(E)-4-(Dimethylamino)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2486886.png)